molecular formula C23H19NO4 B6524773 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 929413-67-2

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

Cat. No.: B6524773
CAS No.: 929413-67-2
M. Wt: 373.4 g/mol
InChI Key: UUGNPJZTACBAQZ-UHFFFAOYSA-N
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Description

Coumarin derivatives, such as the one you mentioned, are an important class of organic compounds found in nature and synthesized for various applications . They exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .


Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse and depend on the specific derivative and reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the elemental composition can be determined using elemental analysis .

Future Directions

The future research directions in the field of coumarin derivatives are vast. Given their wide range of biological activities, researchers are continually synthesizing new derivatives and studying their properties and potential applications .

Properties

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-2-13-7-10-19-16(11-13)17(12-20(25)27-19)22-21(24-23(26)14-8-9-14)15-5-3-4-6-18(15)28-22/h3-7,10-12,14H,2,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGNPJZTACBAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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